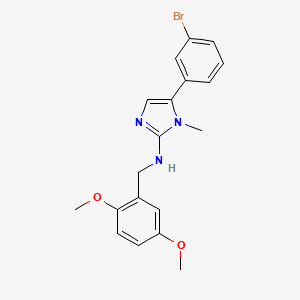![molecular formula C24H30Br2N2O4 B11566446 N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]](/img/structure/B11566446.png)
N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]: is an organic compound characterized by its unique structure, which includes an octane backbone with two 3-bromophenoxyacetamide groups attached at either end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] typically involves the reaction of 3-bromophenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms on the octane backbone are replaced by the 3-bromophenoxy groups .
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to ensure high yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems to maintain efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The bromophenoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in a suitable solvent.
Major Products:
Oxidation: Quinones derived from the bromophenoxy groups.
Reduction: Amines derived from the amide groups.
Substitution: Hydroxyl or amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with proteins or enzymes, altering their activity or function. The bromophenoxy groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, with target molecules.
Vergleich Mit ähnlichen Verbindungen
- N,N’-octane-1,8-diylbis[2-(4-bromophenoxy)acetamide]
- N,N’-octane-1,8-diylbis[2-(2-bromophenoxy)acetamide]
- N,N’-octane-1,8-diylbis[2-(3-chlorophenoxy)acetamide]
Uniqueness: N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] is unique due to the specific positioning of the bromine atoms on the phenoxy groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C24H30Br2N2O4 |
|---|---|
Molekulargewicht |
570.3 g/mol |
IUPAC-Name |
2-(3-bromophenoxy)-N-[8-[[2-(3-bromophenoxy)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C24H30Br2N2O4/c25-19-9-7-11-21(15-19)31-17-23(29)27-13-5-3-1-2-4-6-14-28-24(30)18-32-22-12-8-10-20(26)16-22/h7-12,15-16H,1-6,13-14,17-18H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
DEEZROFTGZDQOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NCCCCCCCCNC(=O)COC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B11566366.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566374.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11566375.png)

![6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11566378.png)
![4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide](/img/structure/B11566382.png)
![3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11566384.png)
![2'-Acetyl-5'-amino-2',3'-dihydro-[2,3'-bithiophene]-4'-carbonitrile](/img/structure/B11566388.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11566392.png)
![N,N-diethyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566393.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11566407.png)
![5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11566413.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11566427.png)
